3-Fluoro-2,4-dimethoxyaniline
Overview
Description
3-Fluoro-2,4-dimethoxyaniline is an organic compound with the molecular formula C8H10FNO2. It is a derivative of aniline, where the hydrogen atoms in the 2 and 4 positions of the benzene ring are replaced by methoxy groups, and the hydrogen atom in the 3 position is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2,4-dimethoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoro-2,4-dinitroanisole with aniline, followed by reduction of the nitro groups to amine groups. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Another method involves the direct fluorination of 2,4-dimethoxyaniline using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to prevent over-fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Aniline derivatives.
Substitution: Nitroaniline derivatives.
Scientific Research Applications
3-Fluoro-2,4-dimethoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: This compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-2,4-dimethoxyaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyaniline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-Fluoroaniline: Lacks the methoxy groups, leading to different electronic properties and reactivity.
2,4-Difluoroaniline: Contains two fluorine atoms, which can significantly alter its chemical and biological properties.
Uniqueness
3-Fluoro-2,4-dimethoxyaniline is unique due to the presence of both methoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-fluoro-2,4-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAILCKGWMRWFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441343 | |
Record name | 3-Fluoro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-66-4 | |
Record name | 3-Fluoro-2,4-dimethoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195136-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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